![molecular formula C22H21N3O4 B2745327 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034463-03-9](/img/structure/B2745327.png)
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide (CAS Number: 2034463-03-9) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, particularly in cancer research, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H21N3O4 with a molecular weight of 391.4 g/mol. The structure includes a benzo[d][1,3]dioxole moiety and an imidazopyridine derivative, which are often associated with various pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C22H21N3O4 |
Molecular Weight | 391.4 g/mol |
CAS Number | 2034463-03-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The process may include the reaction of benzo[d][1,3]dioxole with an acylating agent followed by coupling with a tetrahydroimidazopyridine derivative under controlled conditions to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzo[d][1,3]dioxole derivatives. For instance, research involving similar structures has demonstrated significant cytotoxic effects against various cancer cell lines:
- Cytotoxicity Testing : Compounds were tested against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines using the Sulforhodamine B (SRB) assay. Results indicated that several derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin.
Compound | IC50 (µM) HepG2 | IC50 (µM) HCT116 | IC50 (µM) MCF7 |
---|---|---|---|
2-(benzo[d][1,3]dioxol-5-yloxy)... | 2.38 | 1.54 | 4.52 |
Doxorubicin | 7.46 | 8.29 | 4.56 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
The anticancer mechanisms of compounds similar to This compound involve:
- EGFR Inhibition : Targeting the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation.
- Apoptosis Pathways : Inducing apoptosis through the mitochondrial pathway by modulating proteins such as Bax and Bcl-2.
- Cell Cycle Analysis : Disruption of cell cycle progression leading to increased rates of apoptosis in cancer cells.
Study on Antiproliferative Effects
A study published in Molecules investigated the antiproliferative effects of related compounds on various cancer cell lines. The results demonstrated that modifications in the chemical structure significantly influenced biological activity. The study emphasized the importance of structural features in determining efficacy against specific cancer types.
Clinical Implications
The promising results from preclinical studies suggest potential clinical applications for This compound as a novel therapeutic agent in oncology. Further research is warranted to explore its safety profile and efficacy in clinical settings.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c26-22(13-27-15-8-9-19-20(11-15)29-14-28-19)24-17-6-2-1-5-16(17)18-12-25-10-4-3-7-21(25)23-18/h1-2,5-6,8-9,11-12H,3-4,7,10,13-14H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCKEGVIEGTQKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)COC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。